

# Spectroscopic Profile of Acetylactylodinol: A Technical Guide

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## Compound of Interest

Compound Name: Acetylactylodinol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Acetylactylodinol**, a naturally occurring polyacetylene with recognized antioxidant properties. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.

## Chemical Structure and Properties

- Chemical Name: [(2E,8E)-9-(2-furyl)nona-2,8-diene-4,6-diynyl] acetate[1]
- Molecular Formula: C<sub>15</sub>H<sub>12</sub>O<sub>3</sub>[1]
- Molecular Weight: 240.25 g/mol [1]
- Source: Isolated from *Atractylodes lancea* and *Atractylodes macrocephala*. [2][3]

## Spectroscopic Data

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Acetylactylodinol**.

## Nuclear Magnetic Resonance (NMR) Data

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Acetylactylodinol** (500 MHz, CDCl<sub>3</sub>)

Atom No.	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
1	4.67	d	6.5
2	5.81	dt	15.5, 6.5
3	6.27	d	15.5
8	6.27	d	16.0
9	6.82	d	16.0
11	6.38	dd	3.5, 2.0
12	6.33	d	3.5
13	7.36	d	2.0
OAc	2.08	s	

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Acetylactylodinol** (125 MHz,  $\text{CDCl}_3$ )

Atom No.	Chemical Shift ( $\delta$ ) ppm
1	64.4
2	120.9
3	138.8
4	75.3
5	80.5
6	78.9
7	81.2
8	115.2
9	129.5
10	151.8
11	111.7
12	110.2
13	143.5
OAc (C=O)	170.5
OAc (CH <sub>3</sub> )	20.9

## Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

Detailed experimental IR and MS data for **Acetylactylodinol** are not readily available in recently published literature. The original isolation and characterization, which would contain this information, is reported in a 1978 doctoral thesis that is not widely accessible.

## Experimental Protocols

The following are generalized experimental protocols typical for the acquisition of spectroscopic data for natural products like **Acetylactylodinol**. Specific parameters for

**Acetylactylodiol** are detailed in the NMR data tables.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of pure **Acetylactylodiol** is dissolved in an appropriate deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ), in a 5 mm NMR tube.
- **Data Acquisition:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz for  $^1\text{H}$  and 125 MHz for  $^{13}\text{C}$ ).
- **$^1\text{H}$  NMR:** Standard proton NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.
- **$^{13}\text{C}$  NMR:** Proton-decoupled  $^{13}\text{C}$  NMR spectra are acquired to determine the chemical shifts of the carbon atoms.
- **Data Processing:** The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a solution of the sample in a suitable solvent (e.g., chloroform) can be cast as a thin film on a salt plate (e.g., NaCl or KBr).
- **Data Acquisition:** The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or solvent is first recorded and then subtracted from the sample spectrum.
- **Data Analysis:** The resulting spectrum shows the absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

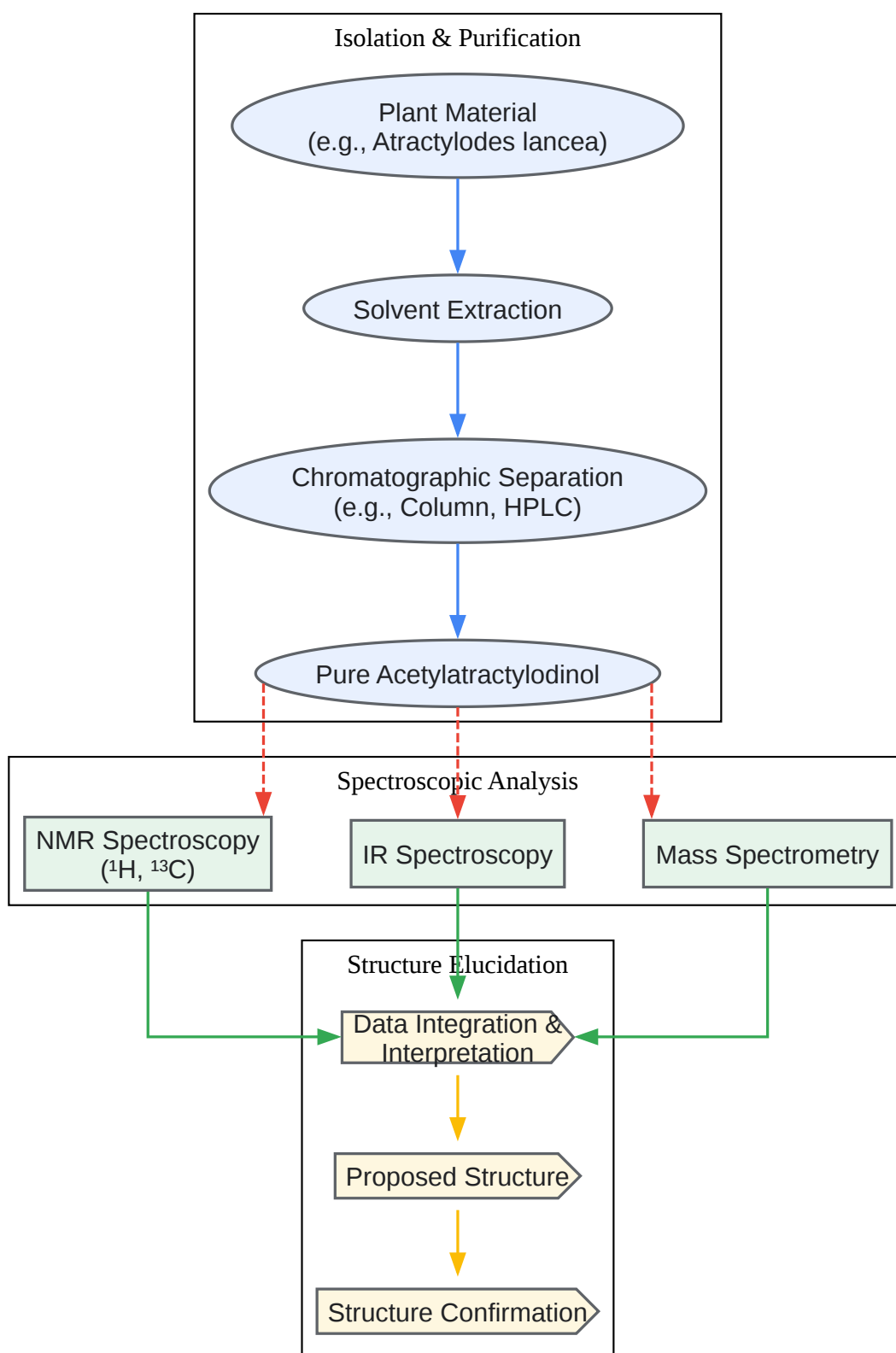
## Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

- **Ionization:** The molecules are ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).
- **Mass Analysis:** The ionized fragments are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The abundance of each fragment is measured by a detector, resulting in a mass spectrum that shows the molecular ion peak and the fragmentation pattern.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of a natural product like **Acetylactylodinol**.



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Caption: Workflow for the isolation and spectroscopic characterization of **Acetylactylodinol**.

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## References

- 1. Acetylactylodiol | C<sub>15</sub>H<sub>12</sub>O<sub>3</sub> | CID 5315531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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